ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
CAS No.: 860784-87-8
Cat. No.: VC4599147
Molecular Formula: C13H14FN3O3
Molecular Weight: 279.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860784-87-8 |
|---|---|
| Molecular Formula | C13H14FN3O3 |
| Molecular Weight | 279.271 |
| IUPAC Name | ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
| Standard InChI | InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | IKZBHGMJIMFCNJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2F |
Introduction
Chemical Structure and Nomenclature
The compound ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate comprises a 1,2,4-triazol-5-one core substituted at the 1-position with an ethyl acetoxy group, at the 3-position with a methyl group, and at the 4-position with a 2-fluorophenyl moiety. Its systematic IUPAC name reflects this substitution pattern, while its molecular formula is C₁₃H₁₄FN₃O₃ (molecular weight: 295.27 g/mol). The SMILES notation for this structure is CCOC(=O)CN1C(=O)N(C(C)=N1)C2=CC=CC=C2F, which encodes the ester linkage, triazolone ring, and aromatic fluorine substituent .
Key structural features include:
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A partially saturated triazolone ring (4,5-dihydro-5-oxo-1H-1,2,4-triazole), which introduces planarity and hydrogen-bonding capacity.
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Steric and electronic effects from the 2-fluorophenyl group, influencing solubility and intermolecular interactions.
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The ethyl acetate side chain, which modulates lipophilicity and metabolic stability.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is documented in the reviewed sources, analogous methodologies from patent US6268506B1 provide a plausible pathway :
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Cyclocondensation: Reacting 2-fluoroaniline with methyl hydrazinecarboxylate under acidic conditions to form the triazolone core.
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N-Alkylation: Treating the triazolone intermediate with ethyl bromoacetate in the presence of a base (e.g., tributylamine) to introduce the acetoxy group.
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Purification: Column chromatography using ethyl acetate/hexane (1:1) yields the final product .
Critical reaction parameters include:
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Temperature: 60–130°C for cyclization steps.
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Catalysts: Palladium on carbon (5% wt) for hydrogenation side reactions.
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Monitoring: Gas chromatography (GC) and thin-layer chromatography (TLC) to track conversion .
Spectroscopic Characterization
Data from related triazolone derivatives (e.g., CID 136292796) suggest the following analytical signatures :
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¹H NMR:
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δ 1.2–1.4 ppm (triplet, CH₃CH₂O).
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δ 4.1–4.3 ppm (quartet, OCH₂CH₃).
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δ 6.8–7.5 ppm (multiplet, aromatic protons).
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¹³C NMR:
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δ 14.1 (CH₃CH₂O).
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δ 61.5 (OCH₂CH₃).
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δ 165–170 (C=O groups).
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Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar triazolone core and lipophilic aryl/ester groups:
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Aqueous solubility: <1 mg/mL (estimated via LogP ~2.5).
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Organic solvents: Soluble in ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
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Stability: Hydrolytically labile under alkaline conditions due to the ester moiety .
Crystallographic Insights
Although no crystal structure exists for this specific compound, analogous structures (e.g., C₁₅H₁₂FN₃O₃S₂) exhibit:
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